molecular formula C21H20N2O3 B11024679 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B11024679
M. Wt: 348.4 g/mol
InChI Key: PNUZHQSHKQIBAH-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a benzodioxepin ring and a tetrahydropyridoindole moiety, which may contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxepin ring through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions. The tetrahydropyridoindole moiety can be synthesized via a Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methanone group, where nucleophiles like amines or thiols replace the carbonyl oxygen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and selectivity.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxepin and tetrahydropyridoindole moieties could engage in hydrogen bonding, hydrophobic interactions, or π-π stacking with target molecules, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-ylbenzoic acid
  • (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid

Uniqueness

Compared to similar compounds, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone stands out due to its combined benzodioxepin and tetrahydropyridoindole structures. This dual functionality may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C21H20N2O3/c24-21(14-6-7-19-20(12-14)26-11-3-10-25-19)23-9-8-18-16(13-23)15-4-1-2-5-17(15)22-18/h1-2,4-7,12,22H,3,8-11,13H2

InChI Key

PNUZHQSHKQIBAH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4)OC1

Origin of Product

United States

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